Methyl helicterilate
Description
Methyl helicterilate (C31H48O4) is a triterpenoid ester isolated from the roots of Helicteres angustifolia (Sterculiaceae), a traditional Chinese medicinal plant used to treat liver diseases, immune disorders, and infections . Structurally, it features a lupane-type triterpenoid backbone with acetyl and benzoyl substitutions at positions C-3 and C-27, respectively, and a methyl ester group at C-28 (Figure 1) . Its molecular weight is 484.7 g/mol, and it is typically purified via high-speed countercurrent chromatography (HSCCC) with >95% purity .
Pharmacologically, this compound demonstrates significant antifibrotic and hepatoprotective effects. In rat models of carbon tetrachloride (CCl4)- and alcohol-induced liver fibrosis, it inhibits oxidative stress, suppresses NF-κB activation, and modulates the TGF-β1/Smads and mitochondrial apoptosis pathways . It also reduces cytochrome P4502E1 levels, a key enzyme in hepatotoxicity .
Properties
CAS No. |
102637-01-4 |
|---|---|
Molecular Formula |
C40H56O6 |
Molecular Weight |
632.9 g/mol |
IUPAC Name |
methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C40H56O6/c1-26(41)46-32-17-18-37(6)30(36(32,4)5)16-19-38(7)31(37)15-14-28-29-24-35(2,3)20-21-39(29,34(43)44-8)22-23-40(28,38)25-45-33(42)27-12-10-9-11-13-27/h9-14,29-32H,15-25H2,1-8H3/t29-,30-,31+,32-,37-,38+,39-,40-/m0/s1 |
InChI Key |
ZPQZGHAQCJAOQE-YHMSRXDCSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
Synonyms |
methyl helicterilate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Potency : this compound outperforms helicterilic acid in antifibrotic activity due to its esterified C-28 group, enhancing membrane permeability and target binding .
- Mechanistic divergence: Unlike oleanolic acid, which activates Nrf2/ARE to combat oxidative stress, this compound directly inhibits TGF-β1/Smads signaling and mitochondrial apoptosis .
- Antimicrobial activity: β-sitosterol shows broader antibacterial effects, while this compound’s antiviral activity is unique among Helicteres triterpenoids .
Functional Analogues from Other Sources
Q & A
Q. Q. How can researchers mitigate bias in in vivo studies of this compound?
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